molecular formula C8H10BrNO B8579117 3-Bromo-5-(methoxymethyl)aniline

3-Bromo-5-(methoxymethyl)aniline

Cat. No.: B8579117
M. Wt: 216.07 g/mol
InChI Key: LPANWLUAVTVNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(methoxymethyl)aniline is a substituted aniline derivative characterized by a bromine atom at the 3-position and a methoxymethyl (-CH₂OCH₃) group at the 5-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The methoxymethyl group contributes to its electron-donating properties, while the bromine atom enhances electrophilic substitution reactivity. Its structural features make it valuable for constructing complex molecules, such as active pharmaceutical ingredients (APIs) .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-bromo-5-(methoxymethyl)aniline

InChI

InChI=1S/C8H10BrNO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5,10H2,1H3

InChI Key

LPANWLUAVTVNRL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Pharmaceutical Utility : Methoxymethyl and trifluoromethyl analogs are prevalent in API synthesis, with fluorinated derivatives showing superior pharmacokinetic profiles ().
  • Synthetic Flexibility : Alkoxy-substituted bromoanilines are more amenable to large-scale synthesis compared to fluorinated or sulfonylated analogs ().
  • Safety Considerations : Fluorinated and sulfonyl derivatives often require stringent handling due to higher toxicity (e.g., UN2810 classification for 3-Bromo-5-(trifluoromethoxy)aniline; ).

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